Cas no 1343000-69-0 (1-(3-Chloro-4-fluorophenyl)propan-1-ol)

1-(3-Chloro-4-fluorophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-chloro-4-fluorophenyl)propan-1-ol
- 1-(3-Chloro-4-fluorophenyl)-1-propanol
- SB85288
- 1-(3-chloro-4-fluorophenyl)propan-1-o
- 1-(3-Chloro-4-fluorophenyl)propan-1-ol
-
- MDL: MFCD11521226
- Inchi: 1S/C9H10ClFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5,9,12H,2H2,1H3
- InChI Key: VOLAAQVGXUCXRI-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(CC)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2
1-(3-Chloro-4-fluorophenyl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 398286-1g |
1-(3-Chloro-4-fluorophenyl)-1-propanol |
1343000-69-0 | 97.0% | 1g |
£570.00 | 2023-04-18 | |
abcr | AB434177-1g |
1-(3-Chloro-4-fluorophenyl)-1-propanol; . |
1343000-69-0 | 1g |
€1621.70 | 2024-04-19 | ||
Fluorochem | 398286-25g |
1-(3-Chloro-4-fluorophenyl)-1-propanol |
1343000-69-0 | 97.0% | 25g |
£3,205.00 | 2023-04-18 | |
abcr | AB434177-5g |
1-(3-Chloro-4-fluorophenyl)-1-propanol |
1343000-69-0 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB434177-1 g |
1-(3-Chloro-4-fluorophenyl)-1-propanol |
1343000-69-0 | 1g |
€482.30 | 2022-03-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512591-1g |
1-(3-Chloro-4-fluorophenyl)propan-1-ol |
1343000-69-0 | 97% | 1g |
¥3031.0 | 2023-04-03 | |
abcr | AB434177-5 g |
1-(3-Chloro-4-fluorophenyl)-1-propanol |
1343000-69-0 | 5g |
€1,123.50 | 2022-03-24 | ||
Fluorochem | 398286-5g |
1-(3-Chloro-4-fluorophenyl)-1-propanol |
1343000-69-0 | 97.0% | 5g |
£1,377.00 | 2023-04-18 | |
Ambeed | A140693-1g |
1-(3-Chloro-4-fluorophenyl)propan-1-ol |
1343000-69-0 | 97% | 1g |
$441.0 | 2024-04-24 |
1-(3-Chloro-4-fluorophenyl)propan-1-ol Related Literature
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Additional information on 1-(3-Chloro-4-fluorophenyl)propan-1-ol
Recent Advances in the Study of 1-(3-Chloro-4-fluorophenyl)propan-1-ol (CAS: 1343000-69-0)
1-(3-Chloro-4-fluorophenyl)propan-1-ol (CAS: 1343000-69-0) is a fluorinated aromatic alcohol that has garnered significant attention in recent chemical and pharmaceutical research due to its potential as a key intermediate in the synthesis of bioactive compounds. This compound, characterized by its chloro-fluoro substitution pattern, exhibits unique physicochemical properties that make it a valuable building block in medicinal chemistry. Recent studies have explored its applications in drug discovery, particularly in the development of central nervous system (CNS) agents and anti-inflammatory drugs.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 1-(3-Chloro-4-fluorophenyl)propan-1-ol as a precursor in the synthesis of novel GABAA receptor modulators. The research team utilized a multi-step synthetic pathway, with the target compound serving as a critical chiral intermediate. The study reported an improved enantioselective reduction method for producing the (R)-enantiomer with >99% ee, which demonstrated enhanced binding affinity to GABAA receptors compared to its racemic form.
In parallel developments, researchers at several pharmaceutical companies have filed patents (WO2023056421, EP4155294) describing the use of 1343000-69-0 in the preparation of PDE4 inhibitors for treating respiratory diseases. The compound's unique halogen substitution pattern was found to significantly influence the pharmacokinetic properties of the resulting drug candidates, particularly in terms of metabolic stability and tissue distribution.
Analytical characterization of 1-(3-Chloro-4-fluorophenyl)propan-1-ol has also seen advancements. A recent ACS Omega publication (2024) detailed comprehensive NMR and mass spectrometry studies, including 19F-NMR analysis that revealed interesting solvent-dependent chemical shift behavior. These findings have important implications for quality control in industrial-scale production of this intermediate.
From a safety perspective, updated toxicological data (2023) indicate that 1343000-69-0 shows moderate acute toxicity (LD50 = 320 mg/kg in rats) but no significant genotoxic effects in standard Ames tests. However, researchers emphasize the need for proper handling due to potential skin and eye irritation properties.
The compound's commercial availability has expanded significantly in the past year, with several specialty chemical suppliers now offering both racemic and enantiomerically pure forms at various scales. Market analysis suggests growing demand, particularly from contract research organizations focused on CNS drug development.
Future research directions appear to be focusing on three main areas: (1) development of more sustainable synthetic routes using biocatalysis, (2) exploration of its utility in PROTAC (proteolysis targeting chimera) designs, and (3) investigation of its potential as a fragment in fragment-based drug discovery. A recent preprint (ChemRxiv 2024) suggests promising preliminary results in using derivatives of 1-(3-Chloro-4-fluorophenyl)propan-1-ol as warheads for targeted protein degradation.
1343000-69-0 (1-(3-Chloro-4-fluorophenyl)propan-1-ol) Related Products
- 1460286-48-9(1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one)
- 2228984-65-2(1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine)
- 2248768-92-3(1-Methyl-3-(1-prop-2-enoylpiperidin-3-yl)pyrazole-4-carboxylic acid)
- 1806281-38-8(5-Cyano-3-methyl-2-(trifluoromethyl)benzoic acid)
- 874289-38-0(Boronic acid, B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]-)
- 2639460-29-8(1-(4-tert-butylphenyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-4-carboxylic acid)
- 1806391-35-4(1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one)
- 953917-10-7(2-(4-ethoxyphenyl)-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)acetamide)
- 381241-12-9(N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine)
- 745817-34-9(3-(3-fluorophenyl)methylpiperidine hydrochloride)
